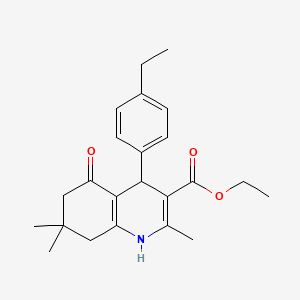![molecular formula C26H27N2O2+ B15043849 2-Hydroxy-1-(4-methoxyphenyl)-2,5-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B15043849.png)
2-Hydroxy-1-(4-methoxyphenyl)-2,5-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-(4-methoxyphenyl)-2,5-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound with a unique structure that includes a hexahydroimidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(4-methoxyphenyl)-2,5-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally involve optimization of the laboratory methods to increase efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(4-methoxyphenyl)-2,5-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
2-Hydroxy-1-(4-methoxyphenyl)-2,5-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism by which 2-Hydroxy-1-(4-methoxyphenyl)-2,5-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
- 2-Hydroxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
Uniqueness
What sets 2-Hydroxy-1-(4-methoxyphenyl)-2,5-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications where other compounds may not be as effective .
Properties
Molecular Formula |
C26H27N2O2+ |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,5-diphenyl-5,6,7,8-tetrahydro-3H-imidazo[1,2-a]pyridin-4-ium-2-ol |
InChI |
InChI=1S/C26H27N2O2/c1-30-23-17-15-22(16-18-23)28-25-14-8-13-24(20-9-4-2-5-10-20)27(25)19-26(28,29)21-11-6-3-7-12-21/h2-7,9-12,15-18,24,29H,8,13-14,19H2,1H3/q+1 |
InChI Key |
JIFLUGFVMSJMJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=[N+](CC2(C4=CC=CC=C4)O)C(CCC3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B15043767.png)
![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B15043774.png)
![2-bromo-6-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B15043781.png)

![3-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B15043783.png)

![N-[(Z)-[1-[2-(4-methylanilino)-2-oxo-ethyl]-2-oxo-indolin-3-ylidene]amino]quinoline-2-carboxamide](/img/structure/B15043793.png)
![4-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B15043797.png)
![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-methoxyphenol](/img/structure/B15043807.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15043815.png)



